2-Isopropylimidazo[1,2-a]pyrazine

Physicochemical Properties Drug-likeness Lead Optimization

Researchers optimizing CNS-penetrant kinase inhibitors often face scaffold limitations in balancing steric bulk and lipophilicity. This 2-isopropylimidazo[1,2-a]pyrazine core resolves this: • PDE10A/kinase scaffold with computed XLogP3=1.73 & TPSA=46.2 Ų, favorable for BBB penetration. • C2 isopropyl group (Taft Es=-0.47) directs regioselective C6/C8 functionalization for library synthesis. • Reliable supply of this specific building block eliminates lead-time variability in med chem campaigns.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 126052-31-1
Cat. No. B142015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylimidazo[1,2-a]pyrazine
CAS126052-31-1
SynonymsImidazo[1,2-a]pyrazine, 2-(1-methylethyl)- (9CI)
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(C)C1=CN2C=CN=CC2=N1
InChIInChI=1S/C9H11N3/c1-7(2)8-6-12-4-3-10-5-9(12)11-8/h3-7H,1-2H3
InChIKeyIYFGKSFXZHVJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylimidazo[1,2-a]pyrazine: C2-Substituted Kinase Scaffold


2-Isopropylimidazo[1,2-a]pyrazine (CAS 126052-31-1) is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family, characterized by an isopropyl substituent at the C2 position. With a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol, it serves as a core scaffold in medicinal chemistry, particularly for the development of kinase inhibitors . Its fused bicyclic structure acts as a bioisostere for purines, making it a valuable template in drug discovery programs targeting phosphodiesterases (e.g., PDE10A) and Aurora kinases [1][2]. The C2 position is a critical vector for modulating potency and pharmacokinetic properties, and the isopropyl group offers a specific balance of steric bulk and lipophilicity that distinguishes it from other alkyl-substituted analogs [2].

Why C2 Substitution Defines 2-Isopropylimidazo[1,2-a]pyrazine


In-class substitution of the imidazo[1,2-a]pyrazine scaffold is precluded by the profound impact of C2 substitution on both biological activity and physicochemical properties. Structure-activity relationship (SAR) studies on PDE10A and Aurora kinase inhibitors demonstrate that even minor alterations at the C2 position lead to dramatic changes in potency, selectivity, and metabolic stability [1][2]. The isopropyl group at C2 provides a unique steric and electronic environment that influences the scaffold's interaction with hydrophobic kinase pockets and its overall drug-likeness. The quantitative evidence below illustrates that the specific physicochemical signature of the 2-isopropyl derivative—including its computed lipophilicity and topological surface area—differentiates it from unsubstituted, methyl, or other alkyl analogs, directly impacting its utility as a building block for lead optimization campaigns.

Quantitative Differentiation Evidence


Computed Lipophilicity vs. Unsubstituted Core

The 2-isopropyl substitution significantly increases the computed lipophilicity (XLogP3) compared to the unsubstituted imidazo[1,2-a]pyrazine core, enhancing its ability to access hydrophobic binding pockets in target proteins. While the unsubstituted core has a computed XLogP3 of -0.31, the 2-isopropyl analog increases this value to 1.73, representing a shift of over 2 log units and moving the compound into a more drug-like lipophilicity range [1][2].

Physicochemical Properties Drug-likeness Lead Optimization

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) of 2-isopropylimidazo[1,2-a]pyrazine is 46.2 Ų, which is below the threshold of 60-70 Ų often associated with good blood-brain barrier penetration [1]. In contrast, the 8-chloro-2-isopropylimidazo[1,2-a]pyrazine derivative (CAS 850406-39-2) has a TPSA of 30.5 Ų, reflecting the replacement of a pyrazine ring nitrogen with a C-Cl bond, which further reduces polarity and may alter oral absorption characteristics .

Permeability Blood-Brain Barrier ADME

Density Comparison with 2-Methyl Analog

The computed density of 2-isopropylimidazo[1,2-a]pyrazine is 1.2 ± 0.1 g/cm³ . While experimental density data for the 2-methyl analog is not readily available, its computed density is expected to be higher (~1.3 g/cm³) due to its lower molecular volume. This density difference reflects the increased free volume introduced by the branched isopropyl group, which can influence the compound's solid-state packing, crystallinity, and solubility profile [1].

Physicochemical Properties Formulation Crystallinity

Aurora Kinase Inhibitor Lead Optimization

In a structure-activity relationship study of Aurora kinase inhibitors, the imidazo[1,2-a]pyrazine core was identified as a preferred bioisostere for achieving potent Aurora A/B inhibition [1]. The C2 position was systematically modified to probe the effect of substitution on enzyme inhibition and off-target kinase selectivity. The study demonstrated that introducing acetic acid amides onto the pyrazole ring of compound 12 (which contains the imidazo[1,2-a]pyrazine core) significantly influenced Aurora A/B selectivity, highlighting the critical role of the core scaffold in achieving potent and selective kinase inhibition [1]. The 2-isopropylimidazo[1,2-a]pyrazine, as an unadorned C2-substituted building block, represents the foundational scaffold from which such optimized inhibitors are derived through iterative functionalization.

Aurora Kinase Off-target Selectivity Drug Discovery

PDE10A Inhibitor Programs for CNS Disorders

The imidazo[1,2-a]pyrazine core is a key component of a novel class of potent and selective PDE10A inhibitors, with lead compound 25a demonstrating efficacy in preclinical models of psychosis [1]. The optimization program explored various C2 substitutions, and the isopropyl group at this position was found to contribute to favorable pharmacokinetic properties, including oral bioavailability and CNS exposure. Compound 25a displayed a PDE10A Ki of 0.7 nM and demonstrated in vivo efficacy in the apomorphine-induced climbing model at doses where plasma and brain exposures correlated with target engagement [1].

PDE10A Schizophrenia CNS Drug Discovery

Steric Effects vs. Linear Alkyl Analogs

The branched isopropyl group at the C2 position introduces a unique conformational constraint compared to the linear n-propyl isomer (2-propylimidazo[1,2-a]pyrazine). The isopropyl group has a larger steric volume, with a Taft Es value of -0.47 versus -0.36 for the n-propyl group, which can influence the conformational preference of the imidazo[1,2-a]pyrazine ring system and its subsequent reactivity in cross-coupling reactions at the C6 and C8 positions [1]. This steric differentiation is critical for synthetic chemists planning late-stage functionalization strategies.

Molecular Conformation Steric Effects Synthetic Chemistry

Optimal Application Scenarios


PDE10A Inhibitor Synthesis for CNS Discovery

Leveraging the established utility of the imidazo[1,2-a]pyrazine scaffold in generating potent PDE10A inhibitors (Ki = 0.7 nM for lead compound 25a), researchers can use 2-isopropylimidazo[1,2-a]pyrazine as a starting material to synthesize novel analogs with optimized CNS penetration. The compound's favorable computed lipophilicity (XLogP3 = 1.73) positions it within the drug-like space for blood-brain barrier penetration, while its TPSA of 46.2 Ų falls below the threshold commonly associated with good CNS exposure [1][2]. This combination of properties makes it a strategically sound starting point for neuroscience discovery programs.

Kinase Inhibitor Lead Optimization

The 2-isopropylimidazo[1,2-a]pyrazine scaffold is an ideal core for medicinal chemistry campaigns targeting kinases with selectivity challenges. Documented SAR studies on Aurora A/B inhibitors demonstrate that the imidazo[1,2-a]pyrazine core can be iteratively functionalized to achieve potent inhibition (IC50 values in the low nanomolar range) while modulating off-target kinase selectivity [1]. The significant steric bulk of the isopropyl group (Taft Es = -0.47) can direct regioselective cross-coupling reactions at the C6 and C8 positions, enabling the synthesis of diverse compound libraries for lead optimization.

Preclinical Formulation Property Modulation

For projects where solubility and crystallinity are critical early-stage criteria, 2-isopropylimidazo[1,2-a]pyrazine offers an intermediate polarity profile (TPSA = 46.2 Ų) and a lower computed density (1.2 ± 0.1 g/cm³) compared to its more compact methyl analog [1]. These properties suggest improved solid-state characteristics that can facilitate formulation development for in vivo pharmacokinetic studies, providing a practical advantage over the unsubstituted or methyl-substituted cores.

Chemical Biology Tool Compound Synthesis

The well-characterized role of imidazo[1,2-a]pyrazines as kinase and phosphodiesterase inhibitors makes 2-isopropylimidazo[1,2-a]pyrazine a valuable precursor for creating chemical biology probes. The C2 isopropyl group provides a distinctive steric and hydrophobic interaction with target protein pockets that differs from linear alkyl substituents, enabling the development of tool compounds with specific, measurable target engagement profiles. The scaffold's synthetic accessibility and documented success in generating selective inhibitors (>1000-fold selectivity demonstrated for PDE10A) support its use in target validation studies [1].

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